molecular formula C30H50O4 B12643083 Bis(2-methyldecyl) phthalate CAS No. 85851-83-8

Bis(2-methyldecyl) phthalate

Cat. No.: B12643083
CAS No.: 85851-83-8
M. Wt: 474.7 g/mol
InChI Key: KROXVIOWGRNMQS-UHFFFAOYSA-N
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Description

Bis(2-methyldecyl) phthalate is a high-molecular-weight phthalate ester used primarily as a plasticizer in polymer formulations. Its structure consists of a phthalic acid backbone esterified with two branched 2-methyldecyl alcohol groups. The branched alkyl chains enhance its compatibility with polymers like polyvinyl chloride (PVC), improving flexibility and durability.

Properties

CAS No.

85851-83-8

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

bis(2-methyldecyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-5-7-9-11-13-15-19-25(3)23-33-29(31)27-21-17-18-22-28(27)30(32)34-24-26(4)20-16-14-12-10-8-6-2/h17-18,21-22,25-26H,5-16,19-20,23-24H2,1-4H3

InChI Key

KROXVIOWGRNMQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldecyl) phthalate typically involves the esterification of phthalic anhydride with 2-methyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyldecyl) phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-methyldecyl) phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methyldecyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress and disrupt normal cellular functions, leading to various toxicological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Alkyl Chain Features Key Physical Properties
This compound C₃₀H₅₀O₄ 486.7 g/mol* Branched C10 chains (2-methyl) High thermal stability, low volatility†
Bis(6-methylheptyl) phthalate C₂₄H₃₈O₄ 390.56 g/mol Branched C7 chains (6-methyl) Moderate volatility, limited eco-tox data
Bis(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄ 390.56 g/mol Branched C8 chains (2-ethyl) High plasticizing efficiency; LD₅₀ (oral, rat) = 30 g/kg
Diisodecyl phthalate (DiDP) C₂₈H₄₆O₄ 446.7 g/mol Branched C10 chains (iso-decyl) Low migration, high permanence in PVC
Di-(2-ethylhexyl) adipate (DEHA) C₂₂H₄₂O₄ 370.6 g/mol Linear C8 chains (adipate backbone) Lower thermal stability vs. phthalates

*Calculated based on structural similarity; †Inferred from higher molecular weight and branching trends.

Functional Performance

  • Thermal Stability : this compound’s longer branched chains likely reduce volatility compared to DEHP (boiling point ~385°C ). This aligns with trends observed in DiDP, where C10 chains enhance thermal resistance .
  • Plasticizing Efficiency : Shorter-chain phthalates like DEHP exhibit higher efficiency but greater migration rates. This compound’s bulkier structure may reduce migration, similar to DiDP .
  • Branched analogs like this compound may degrade faster due to reduced steric hindrance to enzymatic hydrolysis .

Regulatory and Toxicity Profiles

  • DEHP : Classified as a reproductive toxin (OSHA PEL = 5 mg/m³ ; regulated under REACH).
  • This compound: No specific regulatory data available.

Biological Activity

Bis(2-methyldecyl) phthalate (BMDP) is a phthalate ester that has garnered attention due to its potential biological activities. Phthalates, including BMDP, are commonly used as plasticizers in various industrial applications. Recent studies have highlighted their antimicrobial, larvicidal, and potential endocrine-disrupting properties. This article delves into the biological activity of BMDP, summarizing key research findings, case studies, and providing data tables for clarity.

  • Chemical Formula : C30H50O4
  • Molecular Weight : 478.72 g/mol
  • CAS Number : 3020991

Antimicrobial Activity

Research indicates that BMDP exhibits significant antimicrobial properties against various pathogens. A study focused on the antibacterial effects of phthalates found that BMDP can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus lactis.

Table 1: Antimicrobial Activity of BMDP

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus32 mg/ml5.66 ± 1.00
Escherichia coliNot specified12.33 ± 0.56

These findings suggest that BMDP could be a candidate for developing new antimicrobial agents, particularly in contexts where antibiotic resistance is a concern .

Larvicidal Activity

BMDP has also been evaluated for its larvicidal potential against mosquito larvae, specifically Culex quinquefasciatus. In a recent study, BMDP demonstrated high mortality rates in larvae at varying concentrations.

Table 2: Larvicidal Efficacy of BMDP

Concentration (ppm)Mortality Rate (%)LC50 (ppm)
5029.0067.03
10040.33
15053.00
20064.00
250100

The results indicate that BMDP could serve as an effective biocontrol agent in managing mosquito populations, potentially reducing the spread of mosquito-borne diseases .

The mechanisms behind the biological activities of BMDP involve various pathways:

  • Antimicrobial Mechanism : The inhibition of bacterial growth may be attributed to the disruption of cellular membranes and interference with metabolic processes.
  • Larvicidal Mechanism : The observed larvicidal effects are likely due to neurotoxic actions, including acetylcholinesterase inhibition, which disrupts normal nervous system function in larvae .

Case Studies and Research Findings

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